molecular formula C34H25Si B3052368 1,2,3,4,5-Pentaphenyl-1H-silole CAS No. 4071-98-1

1,2,3,4,5-Pentaphenyl-1H-silole

Cat. No.: B3052368
CAS No.: 4071-98-1
M. Wt: 461.6 g/mol
InChI Key: DTYYMDKMTQQVMG-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentaphenyl-1H-silole is a silicon-containing five-membered cyclic diene, known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound has garnered significant interest in the fields of material science and biological technology due to its ability to emit light efficiently in the aggregated state .

Future Directions

The unique AIE property of 1,2,3,4,5-Pentaphenyl-1H-silole opens up new avenues for its application in various fields. It can be used in the fabrication of electroluminescence (EL) devices , as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs, and RNAs), and as indicators for determining CMC and monitoring layer-by-layer self-assembling . It also finds applications as biocompatible fluorogens for cell imaging, visualizing agents for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1H-silole can be synthesized through the lithiation of diphenylacetylene, followed by reactions with intermediate dilithiotetraphenylbutadiene . The reaction conditions typically involve the use of strong bases such as n-butyllithium in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3,4,5-Pentaphenyl-1H-silole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents and bases, with reaction conditions often requiring inert atmospheres and controlled temperatures to prevent decomposition.

Mechanism of Action

The unique AIE phenomenon of 1,2,3,4,5-Pentaphenyl-1H-silole is attributed to the restriction of intramolecular motions (RIM). In the solution state, active molecular motions serve as a relaxation channel for the excited state to decay nonradiatively. in the aggregated state, these motions are suppressed due to spatial constraints, promoting radiative decay and efficient light emission .

Comparison with Similar Compounds

1,2,3,4,5-Pentaphenyl-1H-silole is compared with other siloles such as:

  • 1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS)
  • 1-Methyl-1,2,3,4,5-pentaphenylsilole (MPPS)
  • 1,1,2,3,4,5-Hexaphenylsilole (HPS)

These compounds share similar AIE properties but differ in their substituents, which can affect their photophysical behavior and applications . The uniqueness of this compound lies in its specific phenyl group arrangement, which contributes to its distinct emission characteristics and versatility in various applications.

Properties

InChI

InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYYMDKMTQQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785702
Record name 1,2,3,4,5-Pentaphenyl-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-98-1
Record name 1,2,3,4,5-Pentaphenyl-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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